FC131, also known as Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) where Nal stands for L-3-(2-naphthyl)alanine, is a synthetic cyclic pentapeptide that acts as a potent and selective antagonist of the Chemokine receptor type 4 (CXCR4). [, , , , , , , , ] Chemokine receptors are a family of G protein-coupled receptors involved in various physiological and pathological processes, including immune cell trafficking, inflammation, and cancer metastasis. [, , , ] FC131 exhibits high affinity and selectivity for CXCR4, making it a valuable tool for investigating CXCR4-mediated biological processes and a potential therapeutic agent for diseases involving CXCR4 dysregulation. [, , , , , , , , ]
FC131 is classified as a peptidomimetic compound, which mimics the structure of peptides but possesses distinct chemical properties that enhance its stability and bioavailability. It is derived from natural peptide sequences and modified to improve its pharmacological profile. The compound is often referenced in studies focused on drug development targeting CXCR4, which plays a significant role in cell signaling related to immune response and cancer metastasis .
The synthesis of FC131 involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids into a peptide chain. The key steps in the synthesis include:
Technical details indicate that variations in the amino acid sequence can significantly affect the binding affinity and biological activity of FC131 .
FC131 is characterized by its cyclopentapeptide structure, consisting of five amino acids arranged in a cyclic conformation. The molecular formula is CHNO, with a molecular weight of approximately 518.62 g/mol. Structural analysis reveals critical interactions between specific residues and the CXCR4 receptor, which are essential for its antagonistic activity. Notably, the side chains of arginine residues play a pivotal role in receptor binding .
FC131 undergoes specific chemical reactions that facilitate its interaction with CXCR4. The primary reaction involves binding to the receptor, which prevents the activation by its natural ligands. This competitive inhibition is crucial for its function as an antagonist. Studies have shown that modifications to certain amino acids can either enhance or diminish this binding affinity, highlighting the importance of structure-activity relationships in drug design .
The mechanism of action for FC131 primarily involves blocking the CXCR4 receptor's interaction with its ligands, such as stromal-derived factor-1 (SDF-1). Upon binding to CXCR4, FC131 induces conformational changes that inhibit downstream signaling pathways associated with cell migration and proliferation.
Data from binding studies indicate that FC131 exhibits high affinity for CXCR4, with dissociation constants in the nanomolar range. This strong interaction underscores its potential as a therapeutic agent in conditions where CXCR4 is implicated, such as cancer metastasis and HIV infection .
Relevant data suggest that maintaining optimal storage conditions is crucial for preserving the compound's integrity over time .
FC131 has several scientific applications, particularly in biomedical research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2